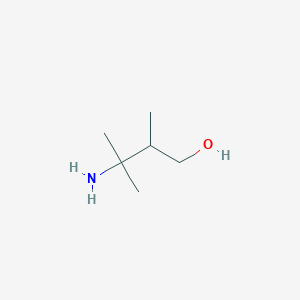

3-Amino-2,3-dimethylbutan-1-OL

Description

Thematic Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are organic compounds that contain both an amino and a hydroxyl group, with at least one stereocenter. This class of molecules is of profound importance in modern organic chemistry due to their versatile applications, stemming from their unique structural and chemical properties.

Key Roles of Chiral Amino Alcohols:

Building Blocks in Synthesis : Chiral amino alcohols are fundamental synthons for a wide range of pharmaceuticals and biologically active natural products. nih.govfrontiersin.org Their dual functionality allows for sequential or selective reactions, making them ideal starting materials for complex molecule synthesis. For instance, they form the core of numerous medicinally important compounds. researchgate.net

Ligands in Asymmetric Catalysis : One of the most significant applications of chiral amino alcohols is their use as ligands for metal catalysts in asymmetric synthesis. researchgate.net These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.org This is crucial in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.

Chiral Auxiliaries : They can be employed as chiral auxiliaries, which are temporarily incorporated into a substrate to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse.

Development of Chiral Stationary Phases : Chiral amino alcohols are used as starting materials for the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov These CSPs are essential for the analytical and preparative separation of enantiomers, a critical process in both research and industrial settings. nih.gov

Diversity-Oriented Synthesis : Amino alcohol scaffolds are valuable in diversity-oriented synthesis, a strategy used to create libraries of structurally diverse small molecules. nih.govdiva-portal.org These libraries are then screened for biological activity, accelerating the discovery of new drug candidates.

The biosynthesis of chiral amino alcohols is also an area of active research, with engineered enzymes like amine dehydrogenases enabling their efficient and highly stereoselective production under mild conditions. nih.govfrontiersin.org

Isomeric Considerations and Structural Diversity within Amino Alcohol Scaffolds

The functionality and application of an amino alcohol are intrinsically linked to its specific structure, including its constitution and stereochemistry. Isomerism plays a critical role in defining the properties of these compounds.

Types of Isomerism in Amino Alcohols:

Constitutional Isomerism : Constitutional isomers have the same molecular formula but different connectivity of atoms. For the molecular formula C6H15NO, numerous constitutional isomers exist besides 3-amino-2,3-dimethylbutan-1-ol. A simple change in the position of the functional groups results in a different compound with distinct physical and chemical properties.

Stereoisomerism : Due to the presence of one or more stereocenters, amino alcohols typically exist as stereoisomers (molecules with the same connectivity but different spatial arrangements of atoms).

Enantiomers : Non-superimposable mirror images of each other. This compound is chiral and thus has two enantiomers, (R)- and (S)-3-amino-2,3-dimethylbutan-1-ol.

Diastereomers : Stereoisomers that are not mirror images of each other. This occurs in amino alcohols with two or more stereocenters. For example, vicinal amino alcohols (with the amino and hydroxyl groups on adjacent carbons) can exist as up to four stereoisomers (two pairs of enantiomers). acs.org

The table below compares this compound with some of its constitutional isomers to illustrate this diversity.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| This compound | 164656-83-1 chembk.com | C6H15NO | 117.19 chembk.com | Primary alcohol at C1, Amino group at C3. |

| 2-Amino-3,3-dimethylbutan-1-ol | 3907-02-6 nih.gov | C6H15NO | 117.19 nih.gov | Primary alcohol at C1, Amino group at C2. Known as tert-Leucinol. cymitquimica.com |

| 3-Amino-2,3-dimethylbutan-2-ol | 89585-13-7 nih.gov | C6H15NO | 117.19 nih.gov | Tertiary alcohol at C2, Amino group at C3. |

| 2-Amino-2,3-dimethylbutan-1-ol | 13893-62-4 chemicalbook.com | C6H15NO | 117.19 chemicalbook.com | Primary alcohol at C1, Amino group at C2. |

Synthetic strategies that provide control over both regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) are a major focus of organic chemistry research. researchgate.netacs.org The development of such methods allows chemists to access a wide structural diversity of amino alcohol scaffolds, which is essential for fine-tuning their properties for specific applications, such as creating more efficient catalysts or more potent pharmaceutical agents. nih.govacs.orgunimi.it

Structure

3D Structure

Properties

CAS No. |

164656-83-1 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

3-amino-2,3-dimethylbutan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-5(4-8)6(2,3)7/h5,8H,4,7H2,1-3H3 |

InChI Key |

YWGHLYCOBOJONY-UHFFFAOYSA-N |

SMILES |

CC(CO)C(C)(C)N |

Canonical SMILES |

CC(CO)C(C)(C)N |

Synonyms |

3-AMINO-2,3-DIMETHYLBUTAN-1-OL |

Origin of Product |

United States |

Stereochemical Principles and Control in Amino Alcohol Chemistry

Stereochemical Implications in Reaction Design:The stereochemical implications of using 3-Amino-2,3-dimethylbutan-1-ol in reaction design are not described in the accessible literature.

Due to the absence of specific research findings, data tables, and detailed discussions directly concerning "this compound," it is not possible to generate the requested professional and authoritative article while adhering to the provided constraints. Further research on this specific compound would be necessary for such an article to be written.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,3 Dimethylbutan 1 Ol

Oxidation Reactions

The primary alcohol group in 3-Amino-2,3-dimethylbutan-1-ol is susceptible to oxidation. The reaction outcome typically depends on the choice of oxidizing agent and the reaction conditions.

Selective Oxidation: Mild oxidizing agents can selectively convert the primary alcohol to the corresponding aldehyde, 3-amino-2,3-dimethylbutanal.

Strong Oxidation: The use of stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, is expected to lead to the formation of the corresponding carboxylic acid, 3-amino-2,3-dimethylbutanoic acid.

The tertiary amine group is generally stable to oxidation under neutral or basic conditions but can be oxidized by specific reagents. For related amino alcohols, reagents like hydrogen peroxide have been used for oxidation, which could potentially lead to the formation of an N-oxide derivative. Enzymatic oxidation is also a possibility; however, studies on analogous compounds show that steric bulk near the functional groups can significantly decrease the reaction rate. uab.cat

Table 1: Expected Products from Oxidation Reactions

| Oxidizing Agent | Expected Major Product | Functional Group Transformed |

| Pyridinium chlorochromate (PCC) | 3-Amino-2,3-dimethylbutanal | Primary Alcohol |

| Potassium permanganate (KMnO4) | 3-Amino-2,3-dimethylbutanoic acid | Primary Alcohol |

| Hydrogen Peroxide (H2O2) | This compound N-oxide | Tertiary Amine |

Reduction Reactions

The functional groups in this compound—a primary alcohol and a tertiary amine—are already in a reduced state. Therefore, the compound itself is not susceptible to further reduction under standard conditions.

However, if the compound is first oxidized, the resulting products can be reduced:

The aldehyde (3-amino-2,3-dimethylbutanal) can be reduced back to the parent amino alcohol.

The carboxylic acid (3-amino-2,3-dimethylbutanoic acid) can be reduced to the parent amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

If the amine were to participate in a reaction to form an iminium ion, this intermediate could be readily reduced.

For isomeric amino alcohols, lithium aluminum hydride has been noted as a reagent for the reduction of derived functional groups.

Substitution Reactions

Both the hydroxyl and amino groups can participate in substitution reactions, although the significant steric hindrance from the adjacent methyl and gem-dimethyl groups is expected to play a major role in reaction feasibility and rates.

Reactions at the Hydroxyl Group: The -OH group is a poor leaving group and must first be converted into a better one (e.g., a tosylate, mesylate, or halide). Subsequent nucleophilic substitution (SN2) at the primary carbon would be sterically hindered by the adjacent C2 and C3 substituents, likely requiring forcing conditions.

Reactions at the Amino Group: As a tertiary amine, the nitrogen atom is nucleophilic and can react with electrophiles. Common reactions would include acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form quaternary ammonium (B1175870) salts.

Cyclization and Heterocycle Formation

The 1,3-relationship between the amino and alcohol groups makes this compound a prime candidate for cyclization reactions to form six-membered heterocyclic rings, such as 1,3-oxazinanes. These reactions are common for 1,3-amino alcohols and typically proceed via condensation with an electrophilic carbon source.

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones, usually under acidic catalysis, is expected to yield substituted tetrahydro-1,3-oxazine derivatives. The steric bulk on the amino alcohol backbone would influence the stereochemical outcome of the reaction.

Reaction with Phosgene (B1210022) Derivatives: Treatment with phosgene or its equivalents (e.g., carbonyldiimidazole) would likely lead to the formation of a cyclic carbamate, a tetrahydro-1,3-oxazin-2-one.

Studies on other sterically hindered amino alcohols have demonstrated their utility in forming such heterocyclic structures, which are valuable as chiral auxiliaries in asymmetric synthesis. researchgate.netunimi.it

Table 2: Potential Heterocycles from Cyclization Reactions

| Reagent | Heterocyclic Product Class |

| Formaldehyde | Tetrahydro-1,3-oxazine |

| Acetone | 2,2-Dimethyltetrahydro-1,3-oxazine |

| Carbonyldiimidazole (CDI) | Tetrahydro-1,3-oxazin-2-one |

Cross-Coupling and Alkynylation Reactions

While there are no specific reports on the use of this compound in cross-coupling, amino alcohols are widely used as ligands for transition metal catalysts (e.g., Palladium, Copper). researchgate.netunimi.itnih.gov The compound could potentially serve as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. The steric bulk would be a critical factor, creating a specific chiral pocket around the metal that could induce high selectivity in catalytic transformations.

The compound could also act as a nucleophile in C-N or C-O cross-coupling reactions. However, the tertiary nature of the amine and the steric congestion around both functional groups would likely make these reactions challenging compared to less hindered substrates.

Radical and Carbocation Chemistry

Under strongly acidic conditions, the dehydration of the primary alcohol is expected to proceed through a carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation at C1. This unstable intermediate would be highly prone to rearrangement:

Hydride Shift: A hydride shift from C2 to C1 would form a more stable tertiary carbocation at C2.

Methyl Shift (Wagner-Meerwein Rearrangement): A methyl shift from the quaternary C3 to C2 could also occur, leading to a rearranged carbon skeleton.

Subsequent elimination of a proton from the rearranged carbocation would lead to a mixture of alkene products. The chemistry is analogous to the acid-catalyzed dehydration of related alcohols like 3,3-dimethylbutan-2-ol, which is known to produce rearranged alkenes.

Radical chemistry could be initiated at several positions. Homolysis of the C-H bonds or generation of an oxygen-centered radical from the alcohol or a nitrogen-centered radical from the amine are plausible pathways under appropriate photolytic or radical-initiating conditions.

Reactivity Studies with Specific Reagents and Environments

The reactivity of this compound is highly dependent on the reagent and environment.

In Acidic Environments: With strong, non-nucleophilic acids (e.g., H2SO4), carbocation formation and rearrangement are the expected dominant pathways.

In Basic Environments: The compound would act as a base. The amino group can serve as an organocatalyst, where it can activate substrates through hydrogen bonding or by forming enamine/iminium intermediates. Studies on similar β-amino alcohols have shown that bulky substituents are crucial for creating a defined steric environment that controls stereoselectivity in catalytic reactions. rsc.org

With Acylating Reagents: Reagents like acetyl chloride would likely lead to N-acylation to form an amide, or potentially O-acylation to form an ester, with the more nucleophilic amine expected to react preferentially.

In Biocatalytic Systems: In enzymatic reactions, the compound's bulky nature would be a key determinant of its suitability as a substrate. For instance, in chloroperoxidase-catalyzed oxidations, increased steric hindrance is known to decrease reactivity. uab.cat

Synthesis and Characterization of Derivatives and Analogues

Functional Group Modifications

The bifunctional nature of 3-Amino-2,3-dimethylbutan-1-ol allows for a wide range of functional group modifications at both the amino and hydroxyl moieties. These modifications are crucial for creating diverse derivatives with tailored properties.

The hydroxyl group can readily undergo reactions typical of primary alcohols, such as acylation to form esters. evitachem.com The amino group can be transformed into amides, sulfonamides, or carbamates. For instance, reaction with acyl chlorides or anhydrides would yield N-acylated derivatives, while reaction with sulfonyl chlorides would produce sulfonamides. These modifications can alter the molecule's polarity, reactivity, and biological activity.

Another key modification involves the formation of imides. Chiral amino acids can be used to synthesize optically active poly(amide-imide)s, a strategy that could be adapted for amino alcohols like this compound to create novel polymers. butlerov.com The formation of Schiff bases through condensation with aldehydes or ketones is another important transformation, often serving as an intermediate step for more complex syntheses, including the preparation of organometallic complexes. mdpi.com

Table 1: Examples of Functional Group Modifications

| Functional Group | Reagent Example | Derivative Class |

|---|---|---|

| Hydroxyl (-OH) | Acyl Chloride | Ester |

| Amino (-NH₂) | Anhydride | Amide |

| Amino (-NH₂) | Sulfonyl Chloride | Sulfonamide |

| Amino (-NH₂) | Aldehyde | Schiff Base (Imine) |

Chiral Fragment Synthesis

The synthesis of enantiomerically pure amino alcohols and their derivatives is of significant interest. Several strategies are employed to achieve high stereoselectivity, which is critical for applications in pharmaceuticals and as chiral auxiliaries.

One prominent method is the asymmetric reduction of corresponding keto-alcohols or amino-ketones. evitachem.com Reagents prepared from borane (B79455) and chiral amino alcohols have demonstrated high enantioselectivity (around 90% enantiomeric excess) in the reduction of various ketones. rsc.org This approach could be applied to a suitable precursor to yield chiral this compound.

Biocatalysis offers an environmentally friendly and highly selective alternative. The use of transaminase enzymes to convert ketones into chiral amines is an attractive strategy. google.com Multi-enzymatic cascade systems, for example coupling a transaminase with a pyruvate (B1213749) decarboxylase, can overcome unfavorable thermodynamic equilibria and drive the reaction towards the desired chiral amine product with high yields and stereoselectivity. mdpi.com Although these examples are for other amino compounds like (R)-3-aminobutan-1-ol and 3-amino-1-phenylbutane, the principles are directly applicable to the asymmetric synthesis of this compound from a corresponding hydroxy-ketone precursor. google.commdpi.com

Table 2: Methods for Chiral Fragment Synthesis

| Method | Key Features | Example Application |

|---|---|---|

| Asymmetric Reduction | Uses chiral reagents (e.g., borane-amino alcohol complexes) to reduce a prochiral ketone. | Enantioselective reduction of ketones and oxime ethers. rsc.org |

| Enzymatic Transamination | Employs transaminase enzymes for stereoselective amination of a ketone. | Synthesis of (R)-3-aminobutan-1-ol and (S)-3-amino-1-phenylbutane. google.commdpi.com |

| Chiral Resolution | Separation of a racemic mixture using chiral reagents or catalysts. evitachem.com | Isolation of specific enantiomers of amino alcohols. evitachem.com |

Organometallic Derivatives

The formation of organometallic derivatives is a key strategy for activating amino alcohols and amino acids for use in asymmetric synthesis. Square-planar Ni(II) complexes, in particular, have emerged as a leading methodology for the stereo-controlled preparation of tailor-made α-amino acids. mdpi.com

This approach typically involves the formation of a Schiff base between the amino acid (or amino alcohol) and an aldehyde, which then coordinates with a Ni(II) center along with a chiral tridentate ligand. The resulting complex serves as a template, allowing for highly diastereoselective alkylation or other modifications. mdpi.com While the published examples focus on α-amino acids, a similar principle could be applied to this compound. The amino and hydroxyl groups could coordinate to a metal center, forming a chiral complex that directs subsequent reactions on a tethered substrate.

Heterocyclic Scaffolds Derived from Amino Alcohols

Amino alcohols are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are ubiquitous in medicinal chemistry. mdpi.com The presence of both a nucleophilic amino group and a hydroxyl group allows for cyclization reactions with various electrophiles to form rings containing nitrogen and oxygen.

These compounds are valuable building blocks for medium-ring heterocycles like oxazepines and oxazocines. nih.govresearchgate.net For example, amino acids have been used to create diverse benzofused oxazepine and oxazocine scaffolds with potential biological activity. nih.govresearchgate.net The synthesis often involves condensation and cyclization steps that leverage the dual functionality of the amino alcohol backbone.

Furthermore, amino alcohols can be used to synthesize a variety of other heterocyclic systems. mdpi.com Depending on the reaction partner, it is possible to construct pyrrolidines, piperidines, and more complex condensed nitrogen heterocyclic systems. mdpi.comresearchgate.net The specific substitution pattern of this compound could be used to direct the formation of unique, sterically hindered heterocyclic scaffolds of potential interest in drug discovery and materials science. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Ab Initio and Density Functional Theory Applications

Currently, there is a lack of published research applying ab initio and Density Functional Theory (DFT) methods to the study of 3-Amino-2,3-dimethylbutan-1-ol. Such studies would be invaluable for elucidating the electronic structure, molecular orbitals, and thermodynamic properties of the molecule. For related amino alcohols, DFT has been employed to explore potential energy surfaces and understand the influence of bulky substituents on conformational preferences. These computational approaches could, in the future, provide a deeper understanding of the intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, which are crucial to its chemical behavior.

Molecular Dynamics Simulations in Catalysis

There are no specific molecular dynamics (MD) simulations documented in the literature that investigate the role of this compound in catalytic processes. MD simulations are powerful tools for understanding the dynamic behavior of molecules over time and are often used to study enzyme-substrate interactions or the mechanism of organocatalysis. Future research utilizing MD could explore how this compound might act as a chiral ligand or catalyst, providing insights into its potential applications in asymmetric synthesis.

Prediction of Reactivity and Selectivity

Computational methods for predicting the reactivity and selectivity of this compound have not been a focus of published research. Theoretical calculations could be used to predict sites of nucleophilic or electrophilic attack, determine kinetic and thermodynamic parameters for potential reactions, and explain the stereochemical outcomes of reactions where it might be used as a chiral auxiliary or catalyst. Without experimental or computational data, predictions regarding its reactivity and selectivity remain speculative.

Conformational Analysis

A detailed conformational analysis of this compound, identifying its most stable conformers and the energy barriers between them, is not available in scientific publications. The presence of multiple rotatable bonds and stereocenters suggests a complex conformational landscape. The bulky tert-butyl group, along with the amino and hydroxyl functionalities, would significantly influence its preferred three-dimensional structures. Computational techniques such as potential energy surface scans could be instrumental in mapping out this landscape and understanding how its conformation influences its physical and chemical properties.

Advanced Applications in Synthetic Organic Chemistry and Catalysis

Chiral Building Blocks for Complex Molecule Synthesis

As a chiral molecule, 3-Amino-2,3-dimethylbutan-1-ol holds potential as a building block in asymmetric synthesis. The arrangement of its functional groups—a primary alcohol and a primary amine—on a substituted butane (B89635) backbone makes it a candidate for constructing more complex, enantiomerically pure molecules. However, its structural properties, such as steric hindrance caused by the placement of the methyl and amino groups, are significant factors. In comparison to its positional isomer, 4-Amino-3,3-dimethylbutan-1-ol, the hydrochloride salt of this compound exhibits slightly lower solubility, a factor that can influence its utility in certain synthetic protocols. The reduced symmetry of the molecule compared to more symmetrical isomers impacts its physicochemical properties, which are critical for its application as a synthetic precursor.

Chiral Ligands and Organocatalysts in Asymmetric Transformations

The presence of both amino and hydroxyl groups allows this compound to function as a bidentate ligand in the formation of metal complexes used in catalysis. Its structural isomer, 2-Amino-3,3-dimethylbutan-1-ol hydrochloride, is known to be used as a chiral ligand in palladium-catalyzed C(sp³)–H activation reactions. For this compound, it is suggested that its specific stereochemistry, characterized by altered steric hindrance from its particular substitution pattern, may influence its activity in catalytic pathways. This suggests a potential, though not yet extensively documented, role in the development of specialized catalysts for asymmetric transformations where the ligand's steric and electronic properties are finely tuned.

Precursors for Bioactive Compounds and Pharmaceutical Intermediates

Amino alcohols are a crucial class of intermediates in the pharmaceutical industry. While specific examples of blockbuster drugs derived directly from this compound are not documented in the provided research, its general structure is relevant to the synthesis of biologically active molecules. For instance, related amino alcohols serve as intermediates or precursors for various therapeutic agents. The development of derivatives from analogous compounds for applications in neuropharmacology and as enzyme inhibitors highlights the potential for this chemical family as precursors to new pharmaceutical compounds.

Applications in Materials Science

Specific applications of this compound in the field of materials science have not been detailed in the available research. However, related amino alcohols are noted for their utility in the production of specialty chemicals and materials, such as polymers and surfactants.

Supramolecular Chemistry Applications

There is no specific information in the searched literature regarding the application of this compound in supramolecular chemistry.

Research in Neuropharmacology and Receptor Interaction (Non-Clinical Context)

In the context of neuropharmacology, the structure of an amino alcohol can significantly influence its interaction with biological targets like receptors and enzymes. It has been posited that the altered steric hindrance of this compound could affect its receptor binding capabilities when compared to its isomers. This is a critical consideration in drug design and molecular recognition studies.

Furthermore, the compound has been evaluated in high-throughput transcriptomics (HTTr) assays by the U.S. Environmental Protection Agency (EPA). epa.gov These screening studies assess the potential bioactivity of chemicals across a wide range of biological targets and pathways. epa.gov The data, which is publicly available on the EPA's CompTox Chemicals Dashboard, shows that while the compound was tested, no significant activity (defined as a hit call greater than 0.9) was recorded in the summary data, which is in itself a significant research finding. epa.gov This suggests that under the conditions of those specific high-throughput assays, the compound did not elicit a strong biological response at the transcriptomic level. epa.gov

Interactive Data Table: Isomer Comparison

The following table compares the hydrochloride salt of this compound with a structural isomer, highlighting key differences.

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Implications on Properties |

| This compound Hydrochloride | 164656-83-1 | C₆H₁₅NO·HCl | Amino group at C3, methyl groups at C2 and C3. | Altered steric hindrance may affect receptor binding and catalytic activity; reduced symmetry leads to slightly lower solubility. |

| 4-Amino-3,3-dimethylbutan-1-ol Hydrochloride | 2098068-62-1 | C₆H₁₅NO·HCl | Amino group at C4, two methyl groups at C3. | Higher symmetry compared to the C2/C3-substituted isomer improves solubility. |

Future Research Directions and Perspectives

Innovations in Green Chemistry and Sustainable Synthesis

Future research will likely prioritize the development of environmentally benign synthetic routes to 3-Amino-2,3-dimethylbutan-1-ol. This involves a shift away from traditional methods that may rely on stoichiometric reagents and harsh reaction conditions. Key areas of innovation could include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve catalytic C-H amination strategies that directly install the amino group onto a precursor alcohol, avoiding the need for pre-functionalization and protecting groups.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources.

Green Solvents: Exploring the use of water, supercritical fluids, or biodegradable solvents to replace volatile and hazardous organic solvents.

Energy Efficiency: Employing alternative energy sources such as microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption.

Development of Integrated Synthetic Strategies

The development of integrated or convergent synthetic strategies offers a more efficient approach to complex molecules. For this compound, this could involve:

One-Pot Reactions: Combining multiple reaction steps into a single pot without the isolation of intermediates can significantly improve efficiency and reduce waste. ucl.ac.uk

Tandem or Cascade Reactions: Designing a sequence of reactions where the product of one step is the substrate for the next, all occurring in a single reaction vessel. This approach mimics the efficiency of biosynthetic pathways.

Continuous Flow Chemistry: Utilizing microreactors and flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.org

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of more efficient catalysts. Future research will likely employ advanced analytical techniques, including:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, offering insights into reaction intermediates and transition states.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stereochemical outcome of reactions, and aid in the design of new catalysts.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are invaluable for the characterization of reactants, intermediates, and products.

Exploration of Novel Catalytic Systems and Biocatalysts

The discovery and development of new catalytic systems will be at the forefront of future synthetic strategies for this compound. This includes both chemocatalysts and biocatalysts.

Novel Metal Catalysts: Research into new transition metal catalysts, particularly those based on abundant and non-toxic metals, will continue to be a major focus. This includes the development of chiral ligands for asymmetric synthesis to produce enantiomerically pure this compound.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often cost-effective alternative to metal-based catalysts.

Biocatalysis: Enzymes such as transaminases, dehydrogenases, and lyases offer unparalleled selectivity and operate under mild, aqueous conditions. frontiersin.orgrsc.org Future work could involve the engineering of enzymes with tailored substrate specificities to accommodate the sterically demanding structure of this compound precursors. acs.org The integration of multiple enzymes in a single whole-cell biocatalyst could enable multi-step syntheses in a highly efficient manner. ucl.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,3-dimethylbutan-1-OL, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of branched amino alcohols like this compound often involves reductive amination of ketones or selective reduction of nitriles. For example, Birch reduction (using Li/NH₃) has been applied to similar substrates to preserve stereochemistry . Optimization of pH (e.g., buffered conditions) and temperature (20–40°C) is critical to avoid side reactions such as over-reduction or racemization. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically used for purification .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H NMR can resolve methyl group splitting patterns (δ ~1.0–1.5 ppm for CH₃ groups) and hydroxyl/amine proton exchange behavior. ¹³C NMR confirms quaternary carbons (δ ~70–80 ppm for C-OH) .

- IR : Strong O-H/N-H stretches (~3200–3500 cm⁻¹) and C-O/C-N vibrations (~1050–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns indicating backbone cleavage .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation. Desiccants (e.g., silica gel) are recommended to minimize hydrolysis of the amino alcohol group .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model intramolecular hydrogen bonding between the -OH and -NH₂ groups, which stabilizes specific conformers. Solvent effects (e.g., PCM for water) improve accuracy for biological applications . Molecular dynamics simulations (MD, 100 ns trajectories) further assess dynamic stability under physiological conditions .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) enable stereocontrol. For example, catalytic hydrogenation of α-ketoamides with chiral ligands achieves >90% enantiomeric excess (ee). Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiopurity .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔvapH° or pKa) for this compound?

- Methodological Answer :

- Comparative Calorimetry : Re-measure vaporization enthalpy (ΔvapH°) using static bomb calorimetry under standardized conditions .

- pH Titration with DFT Validation : Experimental pKa values (e.g., in H₂O/DMSO) should be cross-checked with computed protonation energies (ΔG) at the MP2/cc-pVTZ level .

- Meta-Analysis : Statistically evaluate literature data (e.g., Grubbs’ test for outliers) to identify systematic errors in prior methodologies .

Q. How does this compound behave under high-temperature or high-pressure conditions relevant to industrial catalysis?

- Methodological Answer : Thermo-gravimetric analysis (TGA) reveals decomposition thresholds (~150–200°C). High-pressure NMR (e.g., 500 MPa) can monitor structural changes, while Arrhenius plots (ln k vs. 1/T) quantify activation energy for degradation pathways .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Reductive amination, column chromatography | Asymmetric catalysis, chiral HPLC validation |

| Structural Analysis | NMR/IR/MS | X-ray crystallography, DFT/MD simulations |

| Stability | Storage conditions (temp, inert gas) | High-pressure/temperature kinetic studies |

| Data Validation | Reproducibility checks | Meta-analysis, computational benchmarking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.